molecular formula C7H7F3N2 B12996306 6-Methyl-2-(trifluoromethyl)pyridin-3-amine

6-Methyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B12996306
M. Wt: 176.14 g/mol
InChI Key: BCDBTKNPOPDQSU-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. The presence of both methyl and trifluoromethyl groups on the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a suitable pyridine precursor under specific conditions. For example, the reaction of 2-amino-6-methylpyridine with a trifluoromethylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds .

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 6-Methyl-2-(trifluoromethyl)pyridin-3-amine has a unique combination of methyl and trifluoromethyl groups, which can influence its reactivity and physical properties. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-4-2-3-5(11)6(12-4)7(8,9)10/h2-3H,11H2,1H3

InChI Key

BCDBTKNPOPDQSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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